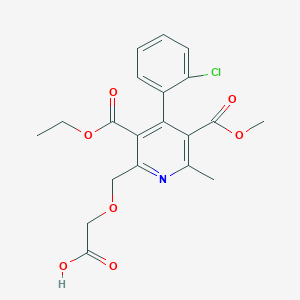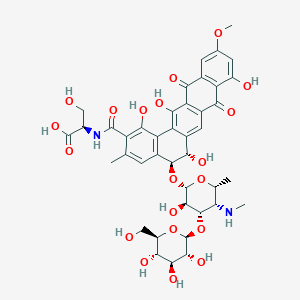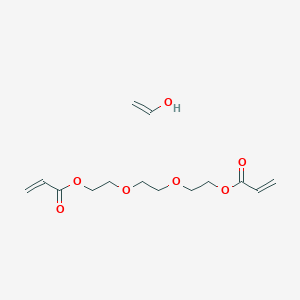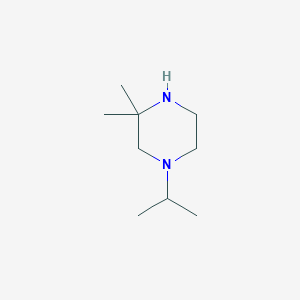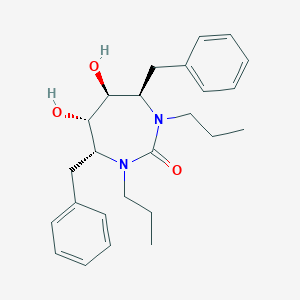
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)-, also known as Ro 20-1724, is a potent and selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes. PDEs are responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in intracellular signaling pathways. Ro 20-1724 has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and Alzheimer's disease.
作用機序
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 selectively inhibits PDE4, which is the predominant PDE isoform in inflammatory cells. By inhibiting PDE4, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 increases the intracellular levels of cAMP, which in turn leads to the suppression of inflammatory cytokine production and airway smooth muscle contraction. 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 also inhibits PDE5, which is the predominant PDE isoform in the corpus cavernosum of the penis. By inhibiting PDE5, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 increases the intracellular levels of cGMP, which in turn leads to the relaxation of smooth muscle and increased blood flow to the penis.
生化学的および生理学的効果
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 has been shown to have various biochemical and physiological effects. In inflammatory cells, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 inhibits the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha), interleukin-1 beta (IL-1 beta), and interleukin-6 (IL-6). 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 also inhibits the activation of nuclear factor-kappa B (NF-kappa B), which is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. In airway smooth muscle cells, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 inhibits the contraction induced by various stimuli, such as histamine and acetylcholine. In the corpus cavernosum of the penis, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 increases the relaxation of smooth muscle and increases blood flow to the penis.
実験室実験の利点と制限
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 has several advantages for lab experiments. It is a potent and selective inhibitor of PDE4 and PDE5, which allows for the specific modulation of intracellular cAMP and cGMP levels. 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 has also been extensively studied in various disease models, which provides a wealth of knowledge on its potential therapeutic applications. However, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 also has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the complexity of natural systems. Additionally, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 has been shown to have some off-target effects, such as the inhibition of PDE3 and PDE7.
将来の方向性
There are several future directions for the study of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724. One potential direction is the development of more potent and selective PDE4 inhibitors. Another potential direction is the investigation of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 in other disease models, such as inflammatory bowel disease and psoriasis. Additionally, the mechanism of action of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 in Alzheimer's disease is not fully understood, and further studies are needed to elucidate its effects on amyloid beta protein levels and cognitive function.
合成法
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 can be synthesized through a multi-step process starting from 2-aminobenzoic acid. The first step involves the conversion of 2-aminobenzoic acid to 2-(4-methoxyphenyl)ethylamine, which is then converted to 2-(4-methoxyphenyl)ethyl isocyanate. The isocyanate is then reacted with 1,3-dipropyl-2,6-dimethyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid to yield 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724.
科学的研究の応用
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 has been extensively studied for its potential therapeutic applications in various diseases. In asthma and COPD, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 has been shown to inhibit PDE4, which is the predominant PDE isoform in inflammatory cells. By inhibiting PDE4, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 increases the intracellular levels of cAMP, which in turn leads to the suppression of inflammatory cytokine production and airway smooth muscle contraction. In Alzheimer's disease, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 has been shown to improve cognitive function and reduce amyloid beta protein levels in animal models.
特性
CAS番号 |
153181-37-4 |
|---|---|
製品名 |
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- |
分子式 |
C25H34N2O3 |
分子量 |
410.5 g/mol |
IUPAC名 |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-dipropyl-1,3-diazepan-2-one |
InChI |
InChI=1S/C25H34N2O3/c1-3-15-26-21(17-19-11-7-5-8-12-19)23(28)24(29)22(27(16-4-2)25(26)30)18-20-13-9-6-10-14-20/h5-14,21-24,28-29H,3-4,15-18H2,1-2H3/t21-,22-,23+,24+/m1/s1 |
InChIキー |
KVURTRGFRUMHJA-LWSSLDFYSA-N |
異性体SMILES |
CCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES |
CCCN1C(C(C(C(N(C1=O)CCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
正規SMILES |
CCCN1C(C(C(C(N(C1=O)CCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
その他のCAS番号 |
153181-37-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



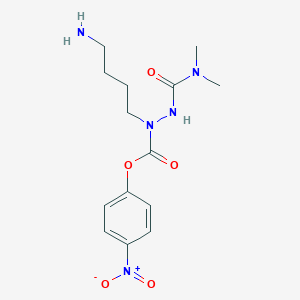
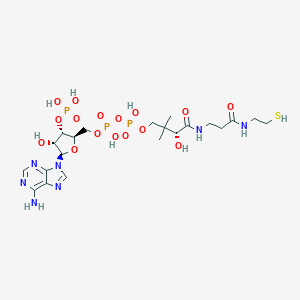
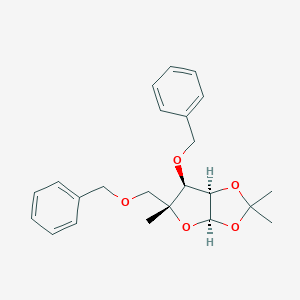
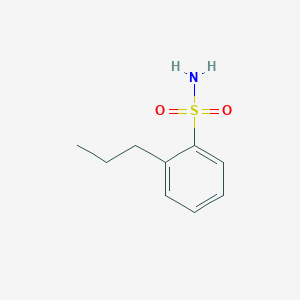
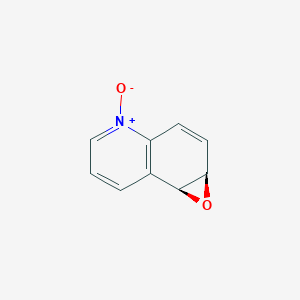
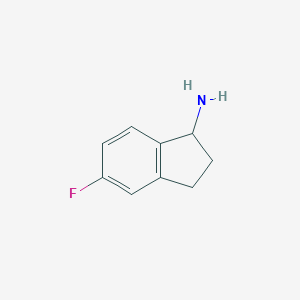
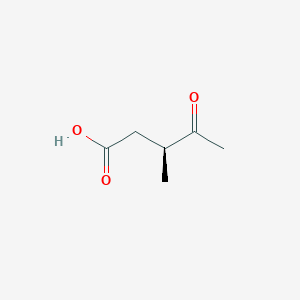
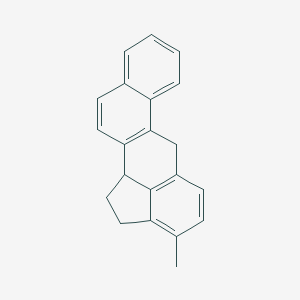
![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B114963.png)
![[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B114964.png)
